4-Bromopyrazolidine
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Overview
Description
Pyrazolidine, 4-bromo-: is a heterocyclic organic compound featuring a five-membered ring with two adjacent nitrogen atoms and a bromine atom attached to the fourth carbon. This compound is part of the pyrazolidine family, known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, providing pyrazoles under mild conditions.
Condensation Reactions: Pyrazolidine derivatives can be synthesized through the condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation using bromine.
Dehydrogenative Coupling: Another method involves the dehydrogenative coupling of 1,3-diols with arylhydrazines, catalyzed by ruthenium, yielding pyrazoles and pyrazolidines.
Industrial Production Methods: Industrial production often employs scalable methods such as the condensation of hydrazines with carbonyl compounds, followed by bromination using N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be carried out using hydride donors or catalytic hydrogenation.
Substitution: The bromine atom in Pyrazolidine, 4-bromo- can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO under oxygen atmosphere.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of pyrazole derivatives.
Reduction: Formation of reduced pyrazolidine derivatives.
Substitution: Formation of substituted pyrazolidine derivatives.
Scientific Research Applications
Chemistry: Pyrazolidine, 4-bromo- is used as a building block in the synthesis of various heterocyclic compounds, which are valuable in organic synthesis and materials science .
Biology and Medicine:
Industry: In the industrial sector, Pyrazolidine, 4-bromo- is used in the production of advanced materials, including photochromic materials and fluorescent molecular switches .
Mechanism of Action
The mechanism of action of Pyrazolidine, 4-bromo- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets . The nitrogen atoms in the pyrazolidine ring can also form hydrogen bonds, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, but without the bromine substitution.
Pyrrolidine: A five-membered ring with one nitrogen atom, lacking the aromatic character of pyrazolidine.
Imidazole: A five-membered ring with two non-adjacent nitrogen atoms, differing in electronic properties.
Uniqueness: Pyrazolidine, 4-bromo- is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. This makes it a valuable scaffold for designing compounds with specific biological and chemical properties .
Properties
CAS No. |
163805-06-9 |
---|---|
Molecular Formula |
C3H7BrN2 |
Molecular Weight |
151.01 g/mol |
IUPAC Name |
4-bromopyrazolidine |
InChI |
InChI=1S/C3H7BrN2/c4-3-1-5-6-2-3/h3,5-6H,1-2H2 |
InChI Key |
BKGFWELRNHKFRN-UHFFFAOYSA-N |
SMILES |
C1C(CNN1)Br |
Canonical SMILES |
C1C(CNN1)Br |
Synonyms |
Pyrazolidine, 4-bromo- (9CI) |
Origin of Product |
United States |
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